

# Advanced Structural Characterization: 5-Fluoro-1-benzothiophene-2-sulfonyl Chloride

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## Compound of Interest

Compound Name: *5-Fluoro-1-benzothiophene-2-sulfonyl chloride*

CAS No.: *128851-97-8*

Cat. No.: *B2850339*

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## Executive Summary

In the high-stakes arena of medicinal chemistry, **5-Fluoro-1-benzothiophene-2-sulfonyl chloride** (CAS: 128851-97-8) serves as a critical electrophile for sulfonylation reactions, particularly in the synthesis of antitumor and antiviral sulfonamides. Its performance as a building block relies heavily on its isomeric purity.

This guide provides a technical comparison of the <sup>1</sup>H NMR spectral signature of the 5-fluoro derivative against its non-fluorinated parent and its structural isomers. By focusing on scalar coupling constants (

) and chemical shift perturbations, this document establishes a self-validating protocol for confirming structural identity and ruling out common regioisomeric impurities (e.g., 4-fluoro or 6-fluoro analogues).

## Technical Profile & Chemical Identity

Parameter	Specification
Systematic Name	5-Fluoro-1-benzothiophene-2-sulfonyl chloride
CAS Number	128851-97-8
Molecular Formula	C <sub>8</sub> H <sub>4</sub> ClFO <sub>2</sub> S <sub>2</sub>
Molecular Weight	250.69 g/mol
Physical State	White to off-white crystalline solid
Key Reactivity	Electrophilic sulfonyl center; susceptible to hydrolysis

## 1H NMR Spectral Analysis

The introduction of a fluorine atom at the C5 position breaks the magnetic symmetry of the benzothiophene core, creating a distinct splitting pattern driven by heteronuclear spin-spin coupling ( ).

## Predicted Chemical Shifts & Assignments

Solvent: CDCl<sub>3</sub>, 400 MHz.<sup>[1][2]</sup> Values are calibrated relative to TMS (0.00 ppm).

Proton Position	Chemical Shift ( , ppm)	Multiplicity	Coupling Constants ( , Hz)	Assignment Logic
H-3	8.15 – 8.25	Singlet (s)	N/A	Highly deshielded by the adjacent electron-withdrawing sulfonyl chloride group (-SO <sub>2</sub> Cl). Diagnostic of substitution at C2.
H-4	7.60 – 7.65	Doublet of Doublets (dd)	,	Located ortho to Fluorine. Shows large H-F coupling and small meta coupling to H6.
H-7	7.85 – 7.95	Doublet of Doublets (dd)	,	Located meta to Fluorine. Shows typical ortho coupling to H6 and significant meta H-F coupling.
H-6	7.25 – 7.35	Multiplet (td/ddd)	, ,	Located ortho to Fluorine. Complex splitting due to coupling with H7, F5, and H4.

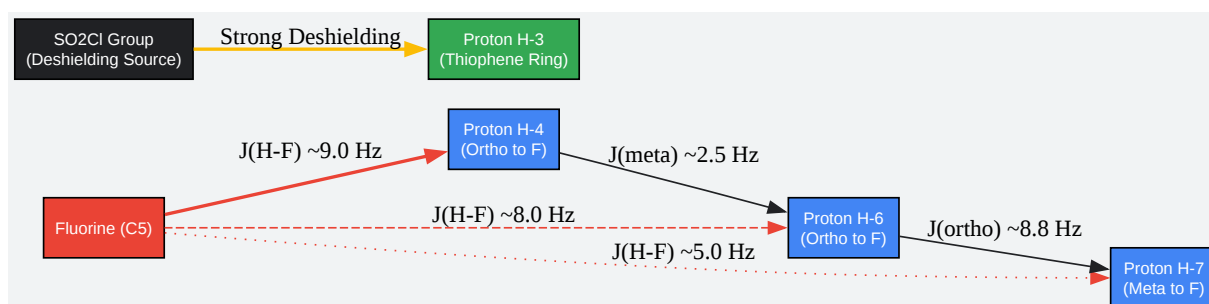
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*Note on Causality: The sulfonyl chloride group exerts a strong anisotropic deshielding effect, pushing the H-3 signal downfield (>8.0 ppm). The fluorine atom at C5 exerts a shielding effect on the adjacent H-4 and H-6 protons relative to the non-fluorinated parent, while simultaneously introducing large*

*values (8–10 Hz) that broaden the signals.*

## Visualization of Coupling Network

The following diagram illustrates the scalar coupling network responsible for the multiplet patterns observed.



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Figure 1: Spin-spin coupling network showing the influence of Fluorine-19 on aromatic protons and the deshielding effect of the sulfonyl chloride group.

## Comparative Performance: 5-Fluoro vs. Alternatives

To ensure structural integrity, one must distinguish the target compound from its non-fluorinated parent (starting material impurity) and its regioisomers (synthesis byproducts).

## Comparison Table

Feature	5-Fluoro-1-benzothiophene-2-SO <sub>2</sub> Cl ( <b>Target</b> )	1-Benzothiophene-2-SO <sub>2</sub> Cl ( <b>Parent</b> )	6-Fluoro Isomer ( <b>Alternative</b> )
H-3 Signal	Singlet, ~8.2 ppm	Singlet, ~8.1 ppm	Singlet, ~8.2 ppm
Aromatic Region	3 Protons (H4, H6, H7)	4 Protons (H4, H5, H6, H7)	3 Protons (H4, H5, H7)
Diagnostic Coupling	H-4 is a dd ( Hz).	Complex multiplet (ABCD system).	H-7 is a dd ( Hz).
Symmetry	Asymmetric splitting due to F at C5.	Asymmetric, but no F-coupling.	F at C6 changes coupling pattern of H5/H7.

## Differentiation Logic

- Target vs. Parent: The parent compound displays 4 protons in the benzenoid region (7.4–8.0 ppm). The 5-fluoro derivative displays only 3. Integration of the aromatic region relative to H-3 (1H) immediately reveals the presence of the substituent.
- 5-Fluoro vs. 6-Fluoro:
  - 5-Fluoro: H-4 is ortho to F and appears as a doublet of doublets with a large value. H-7 is meta to F and shows a smaller value.
  - 6-Fluoro: H-7 is ortho to F (large value). H-4 is meta to F (small value).
  - Protocol: Measure the coupling constant of the most downfield doublet in the benzenoid region. If

H<sub>z</sub> corresponds to H-4 (based on COSY/NOESY correlations to H-3), it is the 5-fluoro isomer.

## Experimental Protocols

The following protocols provide a self-validating workflow for synthesizing and characterizing the compound, ensuring the NMR data corresponds to the correct chemical entity.

### Synthesis Workflow (Regiospecific Lithiation)

This method is preferred over direct chlorosulfonation to ensure the sulfonyl group is installed exclusively at the C2 position.

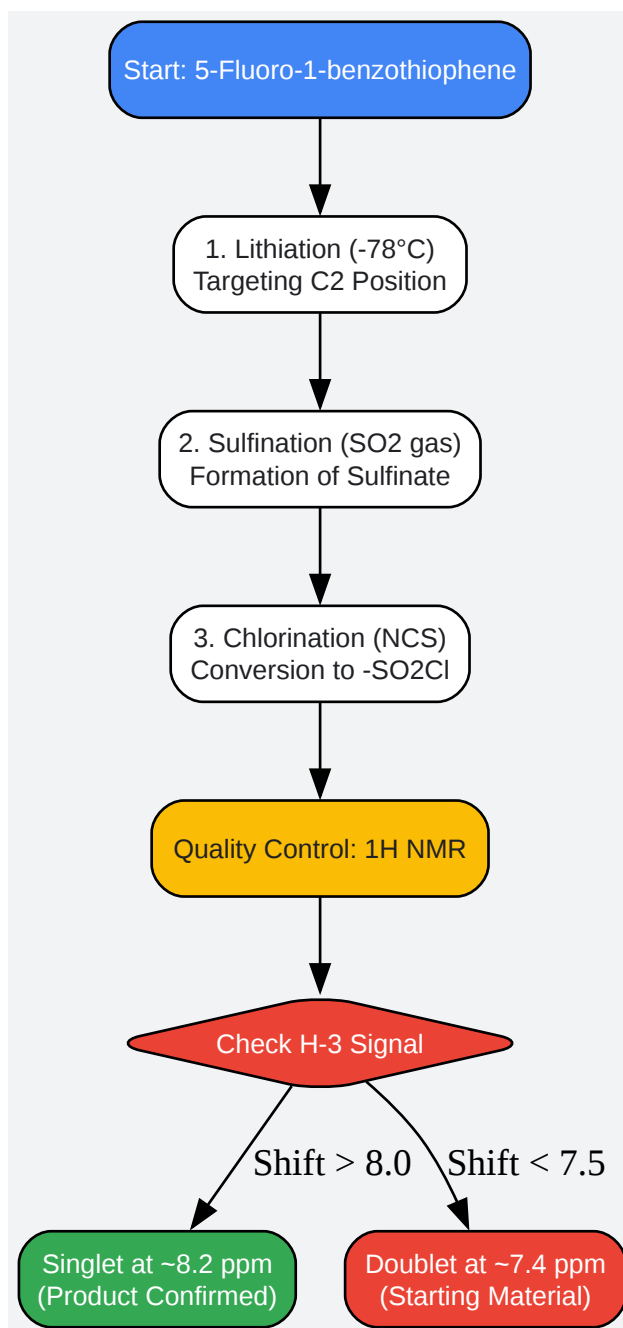
- Reagents: 5-Fluoro-1-benzothiophene (1.0 eq), n-Butyllithium (1.1 eq), SO<sub>2</sub> gas (excess), N-Chlorosuccinimide (NCS) (1.1 eq).
- Solvent: Anhydrous THF.
- Procedure:
  - Cool a solution of 5-fluoro-1-benzothiophene in THF to -78°C.
  - Add n-BuLi dropwise. Stir for 1 hour (generates 2-lithio species).
  - Bubble dry SO<sub>2</sub> gas into the mixture for 15 mins (forms lithium sulfinate).
  - Warm to 0°C and add NCS. Stir for 1 hour.
  - Quench with water, extract with DCM.
- Validation: The crude product should show the disappearance of the H-2 proton (approx 7.4 ppm in precursor) and the appearance of the deshielded H-3 singlet at ~8.2 ppm.

### NMR Sample Preparation

- Solvent: CDCl<sub>3</sub> (99.8% D) + 0.03% TMS.
- Concentration: 10 mg sample in 0.6 mL solvent.

- Tube: 5 mm high-precision NMR tube.
- Handling: Prepare immediately before acquisition. Sulfonyl chlorides are moisture sensitive; hydrolysis yields the sulfonic acid (broad peaks, shift changes).

## Workflow Diagram



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Figure 2: Synthesis and Quality Control decision tree for validating **5-Fluoro-1-benzothiophene-2-sulfonyl chloride**.

## References

- Comparison of Benzothiophene Derivatives
  - Synthesis and Cytotoxic Activity of a New Family of  $\alpha$ -Hydroxyphosphonates with the Benzothiophene Scaffold. (2022).[3] PMC. [Link](#)
  - Note: Provides <sup>1</sup>H NMR data for the analogous 5-fluorobenzothiophene-2-carboxaldehyde, validating the H-3/H-4/H-6/H-7 assignment logic.
- Synthesis Methodology
  - Synthesis of benzo fused heterocyclic sulfonyl chlorides.[4] (2000). US Patent 6,140,505. [Link](#)
  - Note: Establishes the standard protocol for converting benzothiophenes to sulfonyl chlorides.
- General NMR Shift Data
  - NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases. (2010). Organometallics. [Link](#)
  - Note: Essential for distinguishing product signals
- Product Verification
  - **5-Fluoro-1-benzothiophene-2-sulfonyl chloride** (CAS 128851-97-8).[5] Sigma-Aldrich / MilliporeSigma Catalog. [Link](#)
  - Note: Confirms commercial availability and physical properties.

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## Sources

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- [2. rsc.org \[rsc.org\]](#)
- [3. sioc.cas.cn \[sioc.cas.cn\]](#)
- [4. US6140505A - Synthesis of benzo fused heterocyclic sulfonyl chlorides - Google Patents \[patents.google.com\]](#)
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